Haloperidol-d4-1

Therapeutic Drug Monitoring Bioanalysis Method Validation

Haloperidol-d4-1 is a certified, high-purity (≥98%) deuterated internal standard, identified by CAS 136765-35-0. It is designed for the accurate and legally defensible LC-MS/MS quantification of haloperidol in clinical, forensic, and PK studies. Buy this essential research tool to ensure robust, matrix-effect-corrected data and regulatory compliance.

Molecular Formula C21H23ClFNO2
Molecular Weight 379.9 g/mol
CAS No. 136765-35-0
Cat. No. B3181841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHaloperidol-d4-1
CAS136765-35-0
Molecular FormulaC21H23ClFNO2
Molecular Weight379.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i3D,4D,9D,10D
InChIKeyLNEPOXFFQSENCJ-AKPGVGPLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Haloperidol-d4-1 (CAS 136765-35-0) Product Specifications and Procurement Overview


Haloperidol-d4-1 (CAS 136765-35-0) is a deuterium-labeled isotopologue of the typical antipsychotic haloperidol. Its primary designation is as a certified reference material and stable isotope-labeled internal standard (SIL-IS), with a molecular weight of 379.89 g/mol and a chemical purity of 98.0% . It is engineered for high isotopic enrichment of 99 atom % D at the fluorophenyl ring positions . This compound is supplied as a neat solid or in a certified solution of 100 ug/mL in methanol, intended exclusively for research and analytical use, specifically for LC-MS, GC-MS, and NMR quantification of haloperidol in biological matrices .

Why Haloperidol-d4-1 (CAS 136765-35-0) Cannot Be Substituted with Unlabeled Haloperidol or Non-Analogous Standards


In-class substitution of Haloperidol-d4-1 with unlabeled haloperidol or non-analogous internal standards (IS) is analytically invalid due to the fundamental requirement of co-elution and identical ionization behavior in LC-MS/MS. Unlabeled haloperidol would co-elute with the analyte, making it impossible to distinguish between the IS and target compound during mass spectrometric detection [1]. While structural analogs might be used as IS, they are highly susceptible to differential extraction recovery and variable matrix effects, unlike a stable isotope-labeled (SIL) analog [2]. Haloperidol-d4-1 is specifically designed to co-elute and ionize identically to the analyte, thereby correcting for these analytical variables and enabling a validated, high-precision quantitation method [3].

Haloperidol-d4-1 (136765-35-0) Quantitative Differentiation Evidence vs. Alternatives


LC-MS/MS Quantification: Method Validation Data for Haloperidol-d4-1 in Human Plasma

A validated LC-MS/MS method for haloperidol in human plasma, using Haloperidol-d4-1 as the internal standard, demonstrates a wide linear dynamic range of 0.05–80 ng/mL [1]. The method reports an extraction recovery of nearly 100% and no significant matrix effects, confirming the SIL-IS effectively corrects for analytical variability across this validated range [1].

Therapeutic Drug Monitoring Bioanalysis Method Validation

Correction of Inter-Individual Variability in Matrix Effects with Haloperidol-d4-1

A study evaluating matrix effects in dried blood spot analysis demonstrated that the use of Haloperidol-d4-1 as an internal standard reduced the inter-individual coefficient of variation (CV) of matrix factors from blood samples across six different sources [1]. This illustrates the SIL-IS's capacity to normalize biological matrix variability.

Matrix Effect Correction Bioanalysis Method Precision

High Isotopic Purity and Chemical Purity for Haloperidol-d4-1

Haloperidol-d4-1 is characterized by a chemical purity of 98.0% and an isotopic enrichment of 99 atom % D . This level of purity ensures minimal interference from unlabeled haloperidol or other impurities, which is a primary requirement for a certified reference material used in highly sensitive quantitative assays.

Reference Material Isotopic Enrichment Quality Control

Haloperidol-d4-1 (136765-35-0) High-Impact Research and Industrial Applications


Routine Therapeutic Drug Monitoring (TDM) of Haloperidol in Human Plasma

This scenario involves the quantification of haloperidol in patient plasma samples using a validated LC-MS/MS method. The use of Haloperidol-d4-1 as a SIL-IS is critical to achieving the method's reported linear range of 0.05–80 ng/mL and correcting for matrix effects [1]. This application is essential for ensuring patient safety and optimizing therapeutic efficacy in clinical settings.

Forensic Toxicology and Urine Drug Testing

Haloperidol-d4-1 is the designated internal standard for quantitating haloperidol in urine samples using LC-MS or GC-MS for forensic or clinical toxicology purposes . Its use ensures legally defensible and scientifically accurate results, a requirement for workplace drug testing and post-mortem analysis.

Pharmacokinetic (PK) Studies and Bioequivalence Trials

During drug development, Haloperidol-d4-1 is employed as a tracer in LC-MS/MS assays to generate precise concentration-time profiles of haloperidol in biological matrices (plasma, serum) . The high extraction recovery (nearly 100%) and effective matrix effect correction enabled by the deuterated standard directly support the generation of robust PK data necessary for regulatory submissions and bioequivalence assessments [1].

Method Development and Validation for Antipsychotic Drug Panels

Haloperidol-d4-1 is a critical component in the development of multiplexed LC-MS/MS methods for the simultaneous quantification of multiple antipsychotic drugs in a single sample [2]. The ability of the deuterated standard to minimize ion suppression/enhancement from co-eluting compounds is essential for achieving the required sensitivity and selectivity in these complex, multi-analyte panels.

Technical Documentation Hub

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